(S)-2-Amino-4-(3-fluorophenyl)butanoic acid
CAS No.: 1260587-78-7
Cat. No.: VC13669768
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260587-78-7 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | (2S)-2-amino-4-(3-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | IBUPJVAZBFPWLJ-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)CC[C@@H](C(=O)O)N |
| SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(C(=O)O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-4-(3-fluorophenyl)butanoic acid, delineates its backbone: a four-carbon chain with an amino group at C2, a carboxylic acid at C4, and a 3-fluorophenyl substituent at C4 . The 3-fluorophenyl group introduces steric and electronic effects that modulate solubility and receptor binding. Key structural descriptors include:
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Chirality: The (2S) configuration ensures enantiomeric specificity, critical for interactions with chiral biological systems .
Table 1: Comparative Analysis of Fluorophenyl-Substituted β-Amino Acids
Synthesis and Manufacturing
Chemical Synthesis
Traditional synthetic routes involve multi-step organic reactions:
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Friedel-Crafts Acylation: Introduction of the fluorophenyl group via electrophilic aromatic substitution .
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Reductive Amination: Conversion of ketone intermediates to amines using sodium cyanoborohydride .
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Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography .
Biocatalytic Approaches
Recent advances employ transaminase-mediated synthesis to enhance enantioselectivity and yield :
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Enzyme Systems: Dual transaminase cascades recycle co-substrates (e.g., isopropylamine) to drive equilibrium toward product formation .
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Hybrid Nanoflowers (HNF): Immobilizing enzymes in copper phosphate nanoflowers improves stability, enabling 7 reuse cycles with 95% retention of activity .
Table 2: Synthetic Methods and Yields
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Chemical Synthesis | 60–75 | 90–95 | Scalability |
| Biocatalytic (HNF) | 82–95 | >98 | Eco-friendly, high enantiopurity |
Pharmacological and Industrial Applications
Drug Intermediate Synthesis
The compound serves as a precursor for sitagliptin intermediates, a dipeptidyl peptidase-4 inhibitor used in diabetes management . Its β-amino acid structure mimics natural amino acids, facilitating integration into peptide-based therapeutics.
Enzyme Inhibition Studies
The fluorophenyl moiety’s electron-withdrawing effects make it a candidate for transition-state analog design in protease inhibition .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
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3-Fluoro vs. 4-Fluoro: Meta-substitution (3-fluoro) reduces steric hindrance compared to para-substitution, enhancing enzyme binding in some cases .
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2-Fluoro Derivatives: Ortho-substitution increases torsional strain, reducing conformational flexibility .
Chirality and Bioactivity
The (2S) configuration is critical for receptor specificity. In contrast, (R)-enantiomers of related compounds show diminished activity at GABA_B receptors .
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